3-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride
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Overview
Description
3-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is a chemical compound with the molecular formula C11H16ClN3O4S and a molecular weight of 321.78 g/mol . It is a member of the sulfonamide class of compounds, which are known for their diverse applications in medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 3-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride typically involves the following steps:
Sulfonation: The addition of a sulfonamide group to the nitrobenzene derivative.
Piperidine Substitution: The attachment of a piperidine ring to the sulfonamide group.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt form.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.
Chemical Reactions Analysis
3-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the piperidine ring can be replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anti-inflammatory properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds.
Biological Studies: It is used in studies investigating the biological activity of sulfonamide derivatives, including their interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The sulfonamide group can also form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
3-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride can be compared with other sulfonamide derivatives, such as:
- 4-Nitro-N-(piperidin-4-yl)benzenesulfonamide
- 3-Amino-N-(piperidin-4-yl)benzenesulfonamide
- 3-Nitro-N-(morpholin-4-yl)benzenesulfonamide
These compounds share similar structural features but differ in their functional groups and substituents, which can influence their chemical reactivity and biological activity. The unique combination of the nitro group and piperidine ring in this compound contributes to its distinct properties and applications .
Properties
IUPAC Name |
3-nitro-N-piperidin-4-ylbenzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4S.ClH/c15-14(16)10-2-1-3-11(8-10)19(17,18)13-9-4-6-12-7-5-9;/h1-3,8-9,12-13H,4-7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IITYTISXSKIKKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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